molecular formula C8H11ClFN B6192909 3-fluoro-N,5-dimethylaniline hydrochloride CAS No. 2648966-12-3

3-fluoro-N,5-dimethylaniline hydrochloride

Cat. No.: B6192909
CAS No.: 2648966-12-3
M. Wt: 175.6
InChI Key:
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Description

3-fluoro-N,5-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11FN·HCl. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the fifth carbon are replaced by a fluorine atom and two methyl groups, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N,5-dimethylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

3-fluoro-N,5-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact mechanism varies based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a reagent in chemical reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-N,5-dimethylaniline hydrochloride involves the introduction of a fluorine atom onto the aniline ring followed by methylation at the 5-position. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "Aniline", "3-Fluoroaniline", "Dimethyl sulfate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Nitration of aniline with nitric acid and sulfuric acid to form 3-nitroaniline", "Step 2: Reduction of 3-nitroaniline with iron and hydrochloric acid to form 3-aminophenylamine", "Step 3: Diazotization of 3-aminophenylamine with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Reaction of diazonium salt with 3-fluoroaniline in the presence of copper powder to form 3-fluoro-N-phenylbenzenediazonium chloride", "Step 5: Methylation of 3-fluoro-N-phenylbenzenediazonium chloride with dimethyl sulfate and sodium hydroxide to form 3-fluoro-N,5-dimethylphenylamine", "Step 6: Formation of 3-fluoro-N,5-dimethylaniline hydrochloride by reacting 3-fluoro-N,5-dimethylphenylamine with hydrochloric acid in ethanol" ] }

CAS No.

2648966-12-3

Molecular Formula

C8H11ClFN

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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